molecular formula C21H21N5O2 B5954466 N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]BENZAMIDE

N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]BENZAMIDE

Cat. No.: B5954466
M. Wt: 375.4 g/mol
InChI Key: IBZRMRQQVQCUOX-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene]benzamide is a benzamide-derived compound featuring a conjugated imine (Schiff base) framework. Its structure integrates a 4,6-dimethylpyrimidin-2-yl group and a 4-methoxyphenyl moiety, which contribute to its unique physicochemical and biological properties. The pyrimidine ring enhances hydrogen-bonding capabilities, while the methoxy substituent on the phenyl group modulates electronic and steric effects, influencing solubility and receptor interactions.

Properties

IUPAC Name

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-14-13-15(2)23-20(22-14)26-21(24-17-9-11-18(28-3)12-10-17)25-19(27)16-7-5-4-6-8-16/h4-13H,1-3H3,(H2,22,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZRMRQQVQCUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)OC)/NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]BENZAMIDE involves several steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-amine with 4-methoxybenzaldehyde under specific conditions to form the intermediate Schiff base. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions typically involve the use of solvents like ethanol or methanol and may require catalysts such as acetic acid to facilitate the reaction .

Chemical Reactions Analysis

N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]BENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]BENZAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Chlorophenyl vs. Methoxyphenyl Derivatives

The compound N-[(E)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene]benzamide () replaces the 4-methoxyphenyl group with a 2-chlorophenyl moiety. This substitution may also alter binding affinities in biological systems due to differences in steric bulk and electronic effects .

Alkoxy Chain Modifications

lists benzamide derivatives with varying alkoxy substituents (e.g., 4-methoxy, 4-ethoxy, 4-propoxy). For example:

Compound ID Substituent Molecular Weight (g/mol) Key Properties
Target 4-OCH₃ ~407.4 (estimated) Moderate solubility, H-bond donor/acceptor
2-Cl ~416.3 High lipophilicity, steric hindrance
(5) 4-OCH₃ + hydroxypropan-2-yl ~509.5 Enhanced solubility, chiral centers

Pyrimidine and Heterocyclic Modifications

Bipyrimidine Derivatives

The compound N-[3-(4,5'-bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide () incorporates a bipyrimidine core instead of a single pyrimidine ring. This modification expands π-π stacking interactions and enhances binding to nucleotide-binding domains, as seen in kinase inhibitors. The trifluoromethyl group further increases metabolic resistance .

Pyridine-Based Analogues

N-Phenyl-2-[(E)-(3-pyridinylmethylene)amino]benzamide () replaces the pyrimidine with a pyridine ring. Pyridine’s lower basicity (pKa ~1.7 vs.

Pharmacophore Extensions

Morpholino and Fluorophenyl Additions

The compound 2-({5-chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide () introduces a morpholino group, which improves water solubility and pharmacokinetic profiles. The N-methylbenzamide moiety reduces metabolic degradation compared to unmethylated analogues .

Sulfonamide and Oxadiazole Motifs

3-{5-[(1R)-1-Amino-1-methyl-2-phenylethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[methyl(methylsulfonyl)amino]benzamide () incorporates an oxadiazole ring and fluorophenyl group. The oxadiazole enhances rigidity and π-stacking, while fluorine increases electronegativity and bioavailability .

Structural Analysis and Computational Tools

Key software like SHELX (), ORTEP-3 (), and WinGX () are critical for crystallographic studies of these compounds. For instance, SHELXL refines hydrogen-bonding networks in benzamide derivatives, while ORTEP-3 visualizes steric clashes in substituted pyrimidines .

Biological Activity

N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]BENZAMIDE is a complex organic compound that exhibits significant biological activity. This compound's unique structure, featuring a pyrimidine ring and various functional groups, suggests potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

  • Molecular Formula : C21H21N5O2
  • Molecular Weight : 375.42 g/mol
  • CAS Number : 351498-79-8

The compound comprises a benzamide core linked to a methylene bridge, with substituted amino groups that enhance its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound can bind to enzyme active sites, inhibiting their catalytic activity.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a related series of compounds demonstrated potent cytotoxicity against the MDA-MB-231 breast cancer cell line, suggesting that similar derivatives could exhibit comparable or enhanced anti-cancer properties .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound 5eMDA-MB-231<10Induces apoptosis
Compound 5fSUIT-2>20Cell cycle arrest
N-[(E)-...]HT-29TBDTBD

Anti-Cancer Potential

The compound's structural features suggest it may possess anti-cancer properties. Its interaction with cellular pathways involved in apoptosis and cell cycle regulation has been noted in preliminary studies. For example, derivatives with similar structures have shown to induce apoptosis in cancer cells through morphological changes and cell cycle analysis .

Other Biological Activities

In addition to its cytotoxic potential, N-[(E)-...] has been investigated for:

  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although detailed studies are required to confirm these effects.

Study 1: Synthesis and Evaluation of Benzamide Derivatives

A study focused on synthesizing various benzamide derivatives, including N-[(E)-...], evaluated their biological activities. The findings suggested that modifications on the pyrimidine ring significantly influenced the compounds' cytotoxicity against different cancer cell lines.

Study 2: Mechanistic Insights into Anticancer Activity

Research exploring the mechanism of action of related compounds revealed that they could effectively inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent gene expression changes associated with apoptosis . This mechanism underscores the potential of N-[(E)-...] in cancer therapeutics.

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